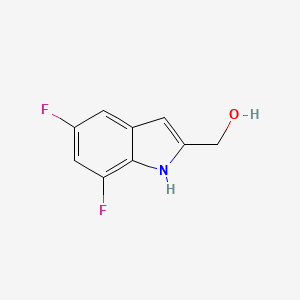

(5,7-difluoro-1H-indol-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7F2NO |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

(5,7-difluoro-1H-indol-2-yl)methanol |

InChI |

InChI=1S/C9H7F2NO/c10-6-1-5-2-7(4-13)12-9(5)8(11)3-6/h1-3,12-13H,4H2 |

InChI Key |

QQZTYODCKFZGNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1F)F)CO |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5,7 Difluoro 1h Indol 2 Yl Methanol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton and carbon environments, connectivity, and stereochemistry. For a molecule like (5,7-difluoro-1H-indol-2-yl)methanol, a combination of 1H, 13C, and 19F NMR, enhanced by two-dimensional (2D) techniques, is essential for a complete structural assignment.

The 1H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In this compound, distinct signals are expected for the indole (B1671886) N-H proton, the aromatic protons (H3, H4, H6), the methylene (B1212753) protons (-CH₂OH), and the hydroxyl proton (-OH).

The N-H proton typically appears as a broad singlet in the downfield region (δ 10.0-12.0 ppm), with its chemical shift and peak shape being solvent-dependent. The proton at the C3 position (H3) is expected to be a singlet or a narrow triplet due to coupling with the adjacent methylene protons. The aromatic protons, H4 and H6, are directly influenced by the adjacent fluorine atoms. H4 would appear as a doublet of doublets due to coupling with H6 (⁴JHH) and the fluorine at C5 (³JHF). Similarly, H6 would appear as a doublet of doublets due to coupling with H4 (⁴JHH) and the fluorine at C7 (³JHF). The methylene protons (-CH₂) of the methanol (B129727) group would likely appear as a singlet or a doublet if coupled to the H3 proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet whose position is variable and depends on concentration and solvent.

For comparison, spectroscopic data for related indole-2-yl-methanol analogs are presented below.

| Compound | Solvent | N-H (δ, ppm) | Aromatic-H (δ, ppm) | Other Signals (δ, ppm) | Reference |

|---|---|---|---|---|---|

| (1H-indol-2-yl)diphenylmethanol | DMSO-d6 | 10.90 (s) | 7.43 (d, J=7.7 Hz), 7.39-7.18 (m), 7.08-7.00 (m), 6.94 (dd, J=10.9, 3.9 Hz) | 6.63 (s, H3), 5.83 (d, J=1.5 Hz, CH-OH) | rsc.org |

| (5-fluoro-1H-indol-2-yl)diphenylmethanol | DMSO-d6 | 10.97 (s) | 7.37-7.23 (m), 7.19 (dd, J=10.0, 2.2 Hz), 6.87 (td, J=9.4, 2.4 Hz) | 6.64 (s, H3), 5.87-5.81 (m, CH-OH) | rsc.org |

| 5-Fluoro-3-methyl-1H-indole | CDCl3 | 7.89 (s) | 7.27–7.25 (m, H4), 7.23 (dd, J=9.6, 2.4 Hz, H7), 6.95 (td, J=9.0, 2.5 Hz, H6) | 7.03 (s, H2), 2.31 (d, J=0.6 Hz, CH3) | rsc.org |

The 13C NMR spectrum reveals the carbon framework of a molecule. For this compound, nine distinct signals are expected. The chemical shifts of C5 and C7 will be significantly affected by the directly attached electronegative fluorine atoms, appearing as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-250 Hz). The carbons adjacent to the fluorinated positions (C4, C6, and the bridgehead carbons) will also show smaller couplings (²JCF, ³JCF). The C2 carbon, bearing the methanol group, would appear in the range of δ 140-150 ppm, while the methylene carbon (-CH₂OH) would be observed further upfield, around δ 60 ppm.

The table below shows 13C NMR data for a related fluorinated indole.

| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 5-Fluoro-3-methyl-1H-indole | CDCl3 | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | rsc.org |

19F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms. huji.ac.il For this compound, two distinct signals are expected for the non-equivalent F5 and F7 nuclei. The chemical shifts of these fluorine atoms are sensitive to their local electronic environment. dal.ca The spectrum would likely show two doublets, as each fluorine atom couples to the adjacent aromatic proton (H4 and H6, respectively). The typical chemical shift range for aromatic fluorine compounds is between -100 and -170 ppm relative to CFCl₃. ucsb.edu

Data from a mono-fluorinated indole provides insight into the expected chemical shifts.

| Compound | Solvent | 19F Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-Fluoro-3-methyl-1H-indole | CDCl3 | -125.24 | rsc.org |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all signals in the 1H and 13C NMR spectra by revealing through-bond and through-space correlations between nuclei. bas.bgresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For this compound, it would confirm the coupling between the aromatic protons H4 and H6.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would allow for the unambiguous assignment of each protonated carbon (C3, C4, C6, and the -CH₂OH carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together the molecular structure. Key expected correlations for this compound would include:

Correlations from the methylene protons (-CH₂) to C2 and C3.

Correlations from H3 to C2, C3a, and C4.

Correlations from H4 to C3, C5, and C7a.

Correlations from H6 to C5, C7, and C7a.

These combined techniques provide a comprehensive and unambiguous assignment of the entire molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₉H₇F₂NO. The presence of two fluorine atoms results in a distinct isotopic pattern. The analysis of fragmentation patterns can further corroborate the proposed structure. nih.gov For instance, a common fragmentation would be the loss of the hydroxymethyl group (-CH₂OH).

The calculated exact mass for the primary molecular ion is detailed in the table below.

| Compound | Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|---|

| This compound | C₉H₇F₂NO | [M+H]⁺ | 184.0574 |

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, GC-MS/MS) for Purity Assessment and Quantification

Coupled chromatographic-mass spectrometric techniques are indispensable for the purity assessment and quantification of indole derivatives like this compound. These methods offer high sensitivity and selectivity, which are crucial for analyzing complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds, including many indole alkaloids. mdpi.com The technique separates compounds based on their polarity using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification using tandem mass spectrometry. mdpi.comresearchgate.net For indole-containing compounds, reversed-phase columns, such as a C18 column, are often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.net

In the mass spectrometer, molecules are typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov For indole and its derivatives, positive ionization mode is common, generating a protonated molecule [M+H]+. nih.gov Tandem mass spectrometry (MS/MS) is then used for quantification through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov This process provides a high degree of selectivity and sensitivity. For instance, in the analysis of indole, the precursor ion > product ion combination of 118.1 > 91.1 m/z has been utilized. nih.gov The method's linearity, accuracy, and precision are established using calibration curves with isotopically labeled internal standards, such as indole-d7. nih.gov This approach has been successfully applied to quantify various indole metabolites in biological samples with high accuracy and precision. mdpi.comunimi.it

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for volatile and thermally stable compounds. For many indole derivatives, derivatization is necessary to increase their volatility and improve their chromatographic properties. nih.govnih.gov Fluorinated derivatizing agents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluoropropionic anhydride, are often used. nih.govnih.gov These derivatives exhibit excellent properties for GC-MS analysis under electron-capture negative ionization (ECNI), which can provide high sensitivity. nih.gov The analysis of fluorinated indole derivatives by GC-MS has been shown to yield analyte-specific molecular ions and characteristic fragment ions, allowing for confident identification and quantification. nih.gov For example, N-trifluoroacetyl derivatives of 5-methoxyindole-3-acetic acid have been shown to produce abundant molecular ions (M⁻) and specific fragment ions like [M-HF]⁻. nih.gov Qualitative analysis using GC-MS involves comparing the obtained mass spectra with spectral libraries for identification. phcogj.comnotulaebotanicae.ro

The combination of a capillary column for separation and a mass selective detector allows for the identification and quantification of various indole alkaloids in complex mixtures. notulaebotanicae.ro The temperature programming of the GC oven is optimized to achieve good separation of the analytes. notulaebotanicae.ro

Table 1: LC-MS/MS Parameters for Indole Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Synergi Fusion C18 (4 µm, 250 × 2.0 mm) | nih.gov |

| Mobile Phase | A: 0.1% aqueous formic acid; B: Methanol (gradient elution) | nih.gov |

| Ionization Mode | APCI, Positive | nih.gov |

| MRM Transition (Indole) | 118.1 > 91.1 m/z | nih.gov |

| MRM Transition (Indole-d7 IS) | 124.15 > 96.1 m/z | nih.gov |

| Linear Range | 1–500 ng/mL | nih.gov |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The FT-IR spectrum of a molecule like this compound would be expected to show characteristic absorption bands corresponding to its various structural features.

The indole ring itself has several characteristic vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3400-3500 cm⁻¹. documentsdelivered.com The C-H stretching vibrations of the aromatic ring are observed in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the indole ring give rise to bands in the 1600-1450 cm⁻¹ range. researchgate.net

The substituents on the indole ring also produce distinct absorption bands. The C-F stretching vibrations of the two fluorine atoms are expected to be strong and appear in the 1000-1400 cm⁻¹ region. The presence of the hydroxymethyl group (-CH₂OH) at the 2-position introduces additional characteristic peaks. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, often overlapping with the N-H stretch. libretexts.org The C-O stretching vibration of the primary alcohol would typically appear as a strong band around 1050-1150 cm⁻¹. libretexts.orgmdpi.com

Derivative spectroscopy can be employed to enhance the resolution of overlapping bands in an FT-IR spectrum, aiding in the precise identification and quantification of components. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Indole) | Stretching | 3400 - 3500 | documentsdelivered.com |

| O-H (Alcohol) | Stretching (Broad) | 3200 - 3600 | libretexts.org |

| C-H (Aromatic) | Stretching | 3000 - 3100 | |

| C=C (Aromatic) | Stretching | 1600 - 1450 | researchgate.net |

| C-F | Stretching | 1000 - 1400 | |

| C-O (Primary Alcohol) | Stretching | 1050 - 1150 | libretexts.orgmdpi.com |

Correlational Analysis with Theoretical Vibrational Frequencies

To gain a deeper understanding of the vibrational modes and to make more precise assignments of the experimental FT-IR and Raman spectra, a correlational analysis with theoretically calculated vibrational frequencies is often performed. nih.gov Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. researchgate.netnih.gov

The process involves first optimizing the molecular geometry of the compound, in this case this compound, using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G**). researchgate.net Following geometry optimization, the harmonic vibrational frequencies and their corresponding IR and Raman intensities are calculated. researchgate.net

The calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation and basis set limitations. Therefore, the computed frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve the agreement with experimental data. nih.gov The assignment of the fundamental vibrations is then performed based on the potential energy distribution (PED), which provides a quantitative measure of the contribution of different internal coordinates to each normal mode. researchgate.net

This combined experimental and theoretical approach allows for a confident assignment of even complex vibrational spectra and can help to resolve ambiguities in the interpretation of experimental data alone. nih.govresearchgate.net Studies on similar molecules like indole and its derivatives have shown good agreement between experimental and scaled DFT-calculated vibrational frequencies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that exhibits characteristic absorption bands in the UV region. nist.gov The absorption spectrum of indole in a nonpolar solvent like cyclohexane (B81311) typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ states, around 260-290 nm. core.ac.uk

For this compound, the electronic absorption spectrum is expected to be influenced by the fluorine and hydroxymethyl substituents. Substituents on the indole ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and can also affect the intensity of the absorption bands. core.ac.uknih.gov Electron-withdrawing groups, like fluorine, can significantly alter the electronic properties and thus the absorption spectrum. nih.gov The solvent polarity can also influence the position of the absorption bands; a shift to a more polar solvent often results in a bathochromic shift for many indole derivatives. core.ac.uk

The absorption spectrum of indole derivatives generally displays bands assigned to π-π* and n-π* transitions. researchgate.net The π-π* transitions are typically of high intensity and occur at shorter wavelengths, while the n-π* transitions, involving non-bonding electrons on heteroatoms, are of lower intensity and may appear at longer wavelengths. researchgate.net For indole derivatives, the main absorption bands are typically due to π-π* transitions within the aromatic system. iosrjournals.org

A combined experimental and theoretical approach, using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra of indole derivatives. nih.gov This method can help to assign the observed absorption bands to specific electronic transitions within the molecule. nih.gov

Table 3: Typical UV Absorption Maxima for Indole Derivatives

| Compound | Solvent | λₘₐₓ (nm) | Transition | Reference |

|---|---|---|---|---|

| Indole | Cyclohexane | ~260-290 | ¹Lₐ, ¹Lₑ | core.ac.uk |

| Substituted Indoles | Various | 200-400 | π-π, n-π | researchgate.net |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction analysis provides a wealth of information about the molecular structure of this compound, including precise bond lengths, bond angles, and torsion angles. mdpi.comnih.gov This technique allows for the unambiguous determination of the molecule's conformation in the solid state.

The analysis of indole derivatives by X-ray diffraction has revealed key structural features. mdpi.comnih.govnih.gov For example, the indole ring is generally planar, and the substituents can adopt specific orientations relative to the ring. The crystal packing, which describes how molecules are arranged in the crystal lattice, is determined by intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.comnih.gov

The results of a single crystal X-ray diffraction study would provide a detailed picture of the molecular geometry and the supramolecular architecture of this compound in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structures of indole analogs are often stabilized by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles. The indole N-H group is a potent hydrogen-bond donor, readily interacting with acceptor atoms in neighboring molecules. nih.govnih.gov Similarly, the hydroxyl group of the methanol substituent at the C2 position can act as both a hydrogen-bond donor and acceptor. youtube.com

Furthermore, the aromatic indole ring is susceptible to π-π stacking interactions. These can occur between parallel or offset indole rings of adjacent molecules, contributing significantly to the cohesion of the crystal structure. nih.govmdpi.com The nature and strength of these stacking interactions can be modulated by the substituents on the indole ring. Halogenation, for instance, has been shown to influence the stability of π-π stacking, with the effect becoming more pronounced with heavier halogens. mdpi.com In some indole derivatives, slipped π-π interactions are observed, where the rings are not perfectly co-facial but are displaced relative to each other. nih.gov

In addition to these primary interactions, weaker C–H⋯π interactions, where a C-H bond points towards the electron-rich π-system of an adjacent indole ring, are also commonly observed in the crystal packing of indole derivatives. nih.govnih.gov The interplay of these various forces, from strong N–H⋯O hydrogen bonds to weaker C–H⋯F and π-π interactions, dictates the final three-dimensional arrangement of the molecules in the crystal.

Table 1: Common Intermolecular Interactions in Indole Analogs

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |

|---|---|---|---|---|

| N–H⋯O Hydrogen Bond | Indole N-H | Hydroxyl O, Sulfonyl O | 2.8 - 3.2 | Strong, directional interaction often forming primary structural motifs. |

| O–H⋯O Hydrogen Bond | Hydroxyl O-H | Hydroxyl O | 2.7 - 3.1 | Contributes to the formation of chains or dimers. |

| C–H⋯O Hydrogen Bond | Aromatic/Aliphatic C-H | Hydroxyl O, Sulfonyl O | 3.0 - 3.5 | Weaker interaction, but collectively important for crystal packing. iucr.org |

| C–H⋯F Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine | 2.2 - 2.6 (H⋯F) | Weak, but can be numerous and contribute to overall stability. nih.gov |

| π–π Stacking | Indole Ring | Indole/Phenyl Ring | 3.3 - 3.8 (Centroid-Centroid) | Significant cohesive force, especially in planar aromatic systems. nih.govmdpi.com |

| C–H⋯π Interaction | Aromatic/Aliphatic C-H | Indole Ring π-system | 2.5 - 2.9 (H to ring centroid) | Contributes to the stabilization of the crystal lattice. nih.govnih.gov |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a visual representation of the molecule's shape within its crystalline environment.

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting hydrogen bonds and other close contacts. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

For indole derivatives, Hirshfeld analysis has revealed the relative contributions of various interactions. For instance, in some bromo-substituted phenylsulfonyl indoles, H⋯H, H⋯O/O⋯H, and Br⋯H/H⋯Br contacts were found to be the most significant. iucr.org The analysis can also quantify the contribution of π-π stacking interactions, which appear as characteristic "wings" in the fingerprint plot. The relative prominence of these wings gives an indication of the extent of π-π stacking in the crystal structure.

Table 2: Illustrative Hirshfeld Surface Analysis Data for an Indole Analog

| Intermolecular Contact Type | Contribution (%) | Description from Fingerprint Plot |

|---|---|---|

| H⋯H | ~18-50% | Represents the most abundant, though weakest, contacts in the crystal. iucr.org |

| H⋯O/O⋯H | ~15-25% | Sharp spikes indicating strong C–H⋯O or N–H⋯O hydrogen bonds. iucr.org |

| C⋯H/H⋯C | ~8-15% | Associated with C–H⋯π interactions. iucr.org |

| Br⋯H/H⋯Br | ~10-20% | Significant in bromo-substituted analogs, appearing as distinct spikes. iucr.org |

| F⋯H/H⋯F | Variable | Expected to be a notable contributor for this compound. |

| C⋯C | Variable | The presence of "wings" indicates π–π stacking interactions. |

Computational and Theoretical Investigations of 5,7 Difluoro 1h Indol 2 Yl Methanol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For (5,7-difluoro-1H-indol-2-yl)methanol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The presence of the hydroxymethyl group at the 2-position of the indole (B1671886) ring allows for rotational flexibility, leading to different conformers. Conformational analysis would systematically explore these rotational possibilities to identify the global minimum and other low-energy conformers, which are crucial for understanding the molecule's interactions with biological targets.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C(methanol) | 1.51 Å |

| C(methanol)-O | 1.43 Å | |

| N1-H | 1.01 Å | |

| C5-F | 1.36 Å | |

| C7-F | 1.36 Å | |

| Bond Angle | C3-C2-C(methanol) | 128.5° |

| C2-C(methanol)-O | 112.0° | |

| Dihedral Angle | C3-C2-C(methanol)-O | Variable (e.g., 60°, 180°, -60°) |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A small energy gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These parameters provide quantitative measures of a molecule's reactivity and are valuable in predicting its behavior in chemical reactions. For instance, the electrophilicity index helps in understanding the ability of a molecule to accept electrons.

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.58 |

| HOMO-LUMO Gap (ΔE) | 5.67 |

| Electronegativity (χ) | 3.415 |

| Chemical Hardness (η) | 2.835 |

| Global Electrophilicity Index (ω) | 2.05 |

Note: These values are hypothetical and serve to illustrate the typical output of an FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. researchgate.netresearchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the fluorine atoms and the oxygen of the hydroxymethyl group, while the hydrogen atom of the indole N-H group and the hydroxyl H would exhibit positive potential. nih.gov

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can be interpreted as charge transfer or delocalization effects. NBO analysis can quantify the strength of these interactions, providing insights into hyperconjugation and the stability of the molecule. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization within the indole ring system and its substituents.

DFT calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound. The calculated NMR chemical shifts for ¹H and ¹³C atoms in this compound would be influenced by the electron-withdrawing effects of the fluorine atoms. Similarly, the predicted IR spectrum would show characteristic vibrational frequencies for the N-H, O-H, C-F, and other functional groups in the molecule, aiding in its structural elucidation.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. jbcpm.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. jbcpm.comresearchgate.net For this compound and its derivatives, molecular docking studies can be performed against various biological targets to explore their potential therapeutic applications. nih.govnih.govresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding energy for different poses. The pose with the lowest binding energy is considered the most likely binding mode. The analysis of the docked complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | N-H of indole with backbone carbonyl of Glu81O-H of methanol (B129727) with side chain of Asp145 |

| Hydrophobic Interactions | Indole ring with Phe67, Leu120 |

| Key Interacting Residues | Glu81, Phe67, Asp145, Leu120 |

Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.

Identification of Binding Modes and Key Interacting Residues

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of this compound, docking studies are crucial for understanding how the difluoro-indole core and its substituents fit into the binding sites of target proteins, such as protein kinases.

While specific docking studies on this compound are not extensively reported in publicly available literature, the binding modes of analogous fluorinated indole derivatives have been investigated. These studies reveal that the indole scaffold often acts as a hinge-binding motif in protein kinases. The nitrogen atom of the indole ring can form a hydrogen bond with the backbone amide of a hinge region residue, a critical interaction for anchoring the inhibitor.

The fluorine atoms at the 5 and 7 positions of the indole ring can significantly influence the binding mode and interactions. The presence of fluorine can alter the electronic properties of the indole ring, enhancing hydrophobic interactions with nonpolar residues in the binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions, including interactions with backbone carbonyls or specific amino acid side chains. For instance, studies on fluorinated inhibitors have shown that a fluorine atom on the indole ring can form a favorable interaction with the side chain of residues like asparagine or glutamine. nih.gov In some cases, a fluorine atom can even form a weak hydrogen bond with an appropriate donor.

Key interacting residues for indole-based inhibitors in a kinase active site often include amino acids in the hinge region, the hydrophobic back pocket, and the solvent-exposed region. The specific residues will vary depending on the target kinase. For example, in Pim-1 kinase, interaction with glutamic acid 121 (Glu 121) has been identified as vital for the binding of indole derivatives. nih.gov

A hypothetical binding mode of this compound in a generic kinase active site is depicted below, highlighting potential key interactions.

| Potential Interaction | Interacting Moiety of Ligand | Potential Interacting Residue(s) in Receptor |

| Hydrogen Bond (Donor) | Indole N-H | Hinge Region Backbone Carbonyl (e.g., Alanine) |

| Hydrogen Bond (Acceptor) | Methanol -OH | Hinge Region Residue (e.g., Glutamic Acid) or Solvent |

| Hydrophobic Interactions | Indole Ring | Hydrophobic Pocket Residues (e.g., Leucine, Valine, Isoleucine) |

| Fluorine Interactions | 5-Fluoro, 7-Fluoro | Backbone Carbonyls, Polar Residues (e.g., Asparagine) |

This table represents a hypothetical binding scenario based on known interactions of similar compounds.

Prediction of Binding Affinities with Enzymes and Receptors

Computational methods can provide estimates of the binding affinity between a ligand and its target protein. These predictions are valuable for prioritizing compounds for synthesis and experimental testing. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).

The addition of fluorine atoms to a molecule can have a profound effect on its binding affinity. In some instances, a single fluorine atom can increase the binding affinity by orders of magnitude. For example, the addition of one fluorine atom to an inhibitor of N-myristoyltransferases resulted in a 219-fold increase in affinity. mdpi.com This enhancement is often attributed to a combination of factors, including improved electrostatic interactions and a more favorable desolvation penalty upon binding.

Below is a table with representative binding affinity data for some fluorinated and non-fluorinated indole derivatives against different targets, illustrating the potential impact of fluorination.

| Compound/Derivative | Target | Predicted/Experimental Binding Affinity (IC50/Ki) |

| Fluorinated Indole Analog | HIV-1 Reverse Transcriptase | 0.5 nM (ED50) |

| Non-fluorinated Indole Analog | HIV-1 Reverse Transcriptase | ~50-fold less potent than fluorinated analog |

| 6-Fluoroindazole | Rho Kinase (ROCK1) | 14 nM (IC50) |

| 4-Fluoroindazole | Rho Kinase (ROCK1) | 2500 nM (IC50) |

This table contains representative data from analogous compounds to illustrate the effect of fluorination and is not specific to this compound.

Molecular Dynamics (MD) Simulations for System Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic view of a biological system at an atomic level. dntb.gov.ua By simulating the movements of atoms over time, MD can be used to assess the stability of a protein-ligand complex and to analyze its conformational changes and flexibility.

Evaluation of Protein-Ligand Complex Stability

For this compound and its derivatives, MD simulations can be employed to evaluate the stability of their complexes with target proteins. A stable binding is often characterized by a low root-mean-square deviation (RMSD) of the ligand and the protein's backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains in the binding pocket in a consistent orientation.

MD simulations of indole-based inhibitors have been used to confirm the stability of their interactions with target kinases. nih.gov These simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions identified in docking studies. The fluorine atoms in this compound can contribute to the stability of the complex through consistent interactions with the protein environment.

Analysis of Conformational Changes and Flexibility

MD simulations also allow for the analysis of conformational changes and the flexibility of both the ligand and the protein upon binding. The root-mean-square fluctuation (RMSF) of individual residues can be calculated to identify flexible regions of the protein. The binding of a ligand can either stabilize or increase the flexibility of certain loops or domains of the protein, which can be important for its biological function.

For this compound, MD simulations could reveal how the difluorinated indole core influences the conformational dynamics of the target protein. The methanol group at the 2-position of the indole ring also provides a degree of conformational flexibility that can be explored through MD simulations to understand its role in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

QSAR models can be developed for a series of indole derivatives to predict their biological activity, such as their inhibitory potency against a specific enzyme. These models are built using a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as their steric, electronic, and hydrophobic characteristics.

For fluorinated indole derivatives, specific descriptors that account for the properties of fluorine would be important for developing a robust QSAR model. While a specific QSAR model for this compound and its close analogs is not described in the literature, QSAR studies on other series of indole derivatives have been successfully performed. For example, 3D-QSAR studies on indole derivatives as phosphodiesterase IV inhibitors have been conducted using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models have shown good predictive power for the design of new inhibitors. nih.gov Similarly, QSAR models for indole derivatives as inhibitors of Pim-1 kinase and for antifungal activity have been developed. nih.govnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The general form of a QSAR equation is: Biological Activity = c0 + c1D1 + c2D2 + ... + cnDn*

Where c represents coefficients and D represents the molecular descriptors.

The insights gained from such a model could guide the structural modifications of the this compound scaffold to enhance its biological activity.

Ligand-Based and Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. These models are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based QSAR: This method is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar activities. By analyzing a series of compounds with known activities, a predictive model can be developed. For indole derivatives, ligand-based QSAR studies have been instrumental in identifying key structural features that govern their biological effects. For instance, studies on various indole derivatives have shown that substitutions on the indole ring significantly influence their activity. nih.govnih.gov Specifically, the presence of halogen atoms, such as fluorine, at positions like C5 has been demonstrated to enhance the potency of certain indole-based compounds. nih.gov

A typical ligand-based 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves the following steps:

Dataset Selection: A series of analogue compounds with a range of measured biological activities is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or other physicochemical properties like hydrophobicity, and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to derive a mathematical equation linking the calculated descriptors to the biological activities.

For a hypothetical QSAR study on a series of this compound derivatives, the resulting model would highlight which structural modifications are likely to increase a desired activity.

Structure-Based QSAR: When the 3D structure of the target protein is available, structure-based QSAR can be a powerful predictive tool. This approach utilizes information from the binding site of the target to understand how ligands interact with it. Molecular docking simulations are often a key component, predicting the preferred orientation and binding affinity of a ligand within the target's active site. The insights from docking can then be used to inform the development of a QSAR model. For indole derivatives, which are known to interact with a variety of biological targets, structure-based QSAR can elucidate the specific interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding.

The following table illustrates the kind of data that would be generated in a QSAR study of indole derivatives, showing the correlation between molecular descriptors and biological activity.

| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |

| Derivative 1 | 7.5 | 7.4 | 0.1 |

| Derivative 2 | 7.2 | 7.3 | -0.1 |

| Derivative 3 | 6.8 | 6.7 | 0.1 |

| Derivative 4 | 6.5 | 6.6 | -0.1 |

| Derivative 5 | 6.1 | 6.0 | 0.1 |

Note: The data in this table is illustrative and intended to represent typical results from a QSAR study.

Theoretical Prediction of Electronic and Nonlinear Optical (NLO) Properties

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting the electronic and optical properties of molecules. researchgate.netresearchgate.net These theoretical calculations can provide a deep understanding of the molecular structure, orbital energies, and response to electric fields, which are crucial for designing novel materials with specific electronic or NLO characteristics.

Electronic Properties: The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its reactivity and stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted indole-2-methanol. This can influence the molecule's susceptibility to electrophilic and nucleophilic attack.

Nonlinear Optical (NLO) Properties: NLO materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with large dipole moments, extended π-conjugated systems, and strong electron donor-acceptor groups tend to exhibit significant NLO properties. Theoretical calculations using DFT can predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials.

For this compound, the indole nucleus provides a π-conjugated system. The fluorine atoms act as electron-withdrawing groups, and the methanol group can have a modest electron-donating or -withdrawing effect depending on its conformation and environment. Computational studies on similar organic molecules have shown that strategic placement of electron-donating and -withdrawing groups can significantly enhance the NLO response. researchgate.net

The table below presents a hypothetical set of calculated electronic and NLO properties for this compound, as would be obtained from a DFT study.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment (µ) | 3.8 | Debye |

| First-order Hyperpolarizability (β) | 15 x 10⁻³⁰ | esu |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Preclinical Biological Activity and Mechanistic Studies of 5,7 Difluoro 1h Indol 2 Yl Methanol Analogs

Enzyme Inhibition and Modulation Mechanisms

Indole (B1671886) analogs have demonstrated a remarkable ability to inhibit or otherwise modulate a variety of enzymes. This activity is central to their potential therapeutic applications. The following sections detail the specific inhibitory actions of these compounds on several important enzyme targets.

Glutathione S-Transferase (GST) Inhibition Studies

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide array of xenobiotic and endogenous compounds. nih.gov Inhibition of GSTs is a strategy being explored for overcoming drug resistance in cancer cells. Certain indole derivatives have been investigated for their ability to inhibit GST activity.

A study investigating indole derivatives with a 3-carboxaldehyde structure demonstrated their inhibitory effects on GST. The half-maximal inhibitory concentration (IC50) values for the examined compounds were found to be in the millimolar range, with the most potent compound, 6-Methylindole-3-carboxaldehyde, exhibiting the strongest inhibitory effect. nih.gov The inhibition constant (Ki) values for these derivatives also varied, indicating different binding affinities for the enzyme. nih.gov

Table 1: GST Inhibition by Indole-3-carboxaldehyde Analogs

| Compound | IC50 (mM) | Ki (mM) |

|---|---|---|

| Indole-3-carboxaldehyde | 0.091 | 0.057 ± 0.01 |

| 5-Methoxyindole-3-carboxaldehyde | 0.231 | 0.170 ± 0.03 |

| 6-Methylindole-3-carboxaldehyde | 0.042 | 0.018 ± 0.01 |

| 5-Methylindole-3-carboxaldehyde | 1.570 | 1.110 ± 0.15 |

Tyrosinase Inhibition and Kinetic Characterization

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, making it a significant target for the development of treatments for hyperpigmentation disorders. researchgate.netresearchgate.net Indole derivatives have been identified as promising tyrosinase inhibitors.

In one study, a series of indole–thiourea derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. researchgate.net Compound 4b from this series was a particularly potent inhibitor, with an IC50 value of 5.9 ± 2.47 μM, which is more potent than the well-known tyrosinase inhibitor kojic acid (IC50 = 16.4 ± 3.53 μM). researchgate.netresearchgate.net Kinetic analysis of compound 4b revealed a competitive inhibition mechanism, suggesting that it binds to the active site of the enzyme, likely competing with the substrate. researchgate.netresearchgate.net Other studies on different indole analogs have shown mixed-type inhibition of tyrosinase.

Table 2: Tyrosinase Inhibition by Indole Analogs

| Compound | IC50 | Type of Inhibition | Reference |

|---|---|---|---|

| Compound 4b (indole-thiourea derivative) | 5.9 ± 2.47 μM | Competitive | researchgate.netresearchgate.net |

| Kojic Acid (Reference) | 16.4 ± 3.53 μM | Not Specified | researchgate.netresearchgate.net |

| Quercetagetin | 0.19 ± 0.01 mM | Reversible mixed-type | researchgate.net |

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in the cGMP signaling pathway, and its inhibitors are used in the treatment of erectile dysfunction and pulmonary arterial hypertension. novartis.comresearchgate.net The indole scaffold has been successfully utilized to develop potent PDE5 inhibitors.

Research into modifying existing quinoline (B57606) and naphthyridine compounds led to the discovery of novel indole-containing PDE5 inhibitors. By replacing an amine group with an amide, a potent analog, compound 14a, was identified. novartis.com This compound exhibited an IC50 of 16.11 nM, demonstrating high potency against the PDE5 enzyme. novartis.com Molecular docking simulations have suggested that the amide group is crucial for the interaction between the drug and the target enzyme. novartis.com

Table 3: PDE5 Inhibition by an Indole Analog

| Compound | IC50 (nM) |

|---|---|

| Compound 14a | 16.11 |

Indoleamine 2,3-Dioxygenase-1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov Its expression in cancer cells can lead to immunosuppression, making it an attractive target for cancer immunotherapy. nih.gov

Several indole derivatives have been designed and synthesized as IDO1 inhibitors. In one such study, a series of 2-(5-imidazolyl)indole derivatives were developed, with one compound showing a strong IDO1 inhibitory activity with an IC50 of 0.16 μM. Another computational study proposed two indole derivatives, compounds 78 and 79, as potential IDO1 inhibitors with low predicted IC50 values. nih.gov

Table 4: IDO1 Inhibition by Indole Analogs

| Compound/Analog Series | IC50 |

|---|---|

| 2-(5-imidazolyl)indole derivative | 0.16 μM |

| Proposed Compound 78 | Low Predicted Value |

| Proposed Compound 79 | Low Predicted Value |

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme abundantly expressed in neutrophils that plays a role in inflammatory processes. Indole and its derivatives have been identified as inhibitors of MPO.

Studies have shown that indole and its metabolites can inhibit MPO activity at physiologically relevant concentrations in a competitive manner. researchgate.net This inhibition blocks the chlorinating activity of MPO, which is a marker for MPO-associated tissue damage. The binding affinity (Kd) of indole to MPO has been determined to be 272 ± 77.4 μM. researchgate.net Furthermore, a novel indole-pyrazole series of irreversible mechanism-based inhibitors of MPO has been developed. One compound from this series demonstrated strong, irreversible inhibition of MPO with an IC50 of 0.3 μM. researchgate.net

Table 5: MPO Inhibition by Indole Analogs

| Compound/Analog | Inhibition Data | Type of Inhibition |

|---|---|---|

| Indole | Kd: 272 ± 77.4 μM | Competitive |

| Indole-pyrazole derivative | IC50: 0.3 μM | Irreversible |

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX-inhibitory activities. One of the compounds, S3, was found to be a selective COX-2 inhibitor. In another study, a series of 7-methoxy indolizine (B1195054) analogs were designed as bioisosteres of indomethacin. The most promising compound from this series, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a), exhibited an IC50 of 5.84 µM for COX-2 inhibition.

Table 6: COX-2 Inhibition by Indole and Indolizine Analogs

| Compound | IC50 (µM) |

|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | 5.84 |

| Indomethacin (Reference) | 6.84 |

Receptor Binding and Ligand Activity

Indole derivatives are known to interact with a variety of receptors, and fluorination can significantly influence these interactions.

Serotonin (B10506) (5-HT) Receptor Ligand Interactions (e.g., 5-HT1A, 5-HT2A)

Analogs of (5,7-difluoro-1H-indol-2-yl)methanol, particularly those with substitutions at the indole C-5 position, have shown notable affinity for serotonin receptors. nih.gov For instance, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated for their binding to various serotonin receptor subtypes. nih.gov While a direct 5,7-difluoro analog was not specified in this series, the study highlighted that a fluoro substitution at the C-5 position of the indole ring was advantageous for binding affinity. nih.gov

One derivative, compound 10 (with a fluorine at the 5-position), demonstrated the best affinity for the 5-HT1A receptor with a Ki value of 128.0 nM. nih.gov Another analog, compound 11 , showed a high affinity for the serotonin transporter (SERT) with a Ki of 9.2 nM. nih.gov Generally, N,N-dimethyltryptamine analogs with halogen substitutions at the 5-position exhibit high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net

Table 1: Binding Affinities of Indole Analogs for Serotonin Receptors/Transporters

| Compound | Receptor/Transporter | Ki (nM) |

|---|---|---|

| Compound 10 (5-fluoro analog) | 5-HT1A | 128.0 nih.gov |

| Compound 11 (5-fluoro analog) | SERT | 9.2 nih.gov |

| Compound 4 | SERT | 47.0 nih.gov |

| Compound 8 | SERT | 23.0 nih.gov |

Melatonin (B1676174) (MT) Receptor Ligand Interactions (e.g., MT1, MT2)

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines (In vitro)

Indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death. nih.gov

Cell Cycle Modulation and Arrest

A key mechanism by which indole analogs exert their antiproliferative effects is through the modulation of the cell cycle. Several studies have shown that indole derivatives can induce cell cycle arrest, primarily at the G1 or G2/M phase.

For example, a stable cyclic tetrameric derivative of indole-3-carbinol (B1674136) (I3C) was found to suppress the growth of both estrogen receptor-positive and -negative human breast cancer cell lines by inducing a G1 cell cycle arrest. nih.gov This was associated with the inhibition of cyclin-dependent kinase (CDK) 6 expression and activity. nih.gov Similarly, N-alkoxy derivatives of I3C also induce a G1 cell cycle arrest in human breast cancer cells, with an even greater efficacy than I3C itself. nih.gov

Other indole derivatives have been shown to induce arrest at the G2/M phase. mdpi.commdpi.com Benzo[f]indole-4,9-dione derivatives caused G2/M phase arrest in triple-negative breast cancer cells. mdpi.com An indole chalcone (B49325) derivative, ZK-CH-11d, also induced G2/M arrest in human breast cancer cells. mdpi.com In a study on a malignant colonic cell line (HT29), an indole-aryl amide derivative (compound 5 ) was found to cause cell cycle arrest in the G1 phase. nih.govnih.gov

Table 2: Effect of Indole Analogs on Cell Cycle in Cancer Cell Lines

| Indole Analog | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| I3C tetrameric derivative | Breast Cancer (MCF-7, BT20, etc.) | G1 Arrest | nih.gov |

| N-alkoxy I3C derivatives | Breast Cancer (MCF-7) | G1 Arrest | nih.gov |

| Benzo[f]indole-4,9-dione derivatives | Triple-Negative Breast Cancer (MDA-MB 231) | G2/M Arrest | mdpi.com |

| Indole chalcone ZK-CH-11d | Breast Cancer (MDA-MB-231, MCF-7) | G2/M Arrest | mdpi.com |

| Indole-aryl amide 5 | Colon Cancer (HT29) | G1 Arrest | nih.govnih.gov |

Induction of Apoptosis Pathways (e.g., ROS-activated stress kinase pathway)

In addition to cell cycle arrest, indole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that, at elevated levels, can cause cellular damage and activate signaling pathways leading to apoptosis. nih.govyoutube.com

The activation of stress-activated protein kinases (SAPKs), such as JNK and p38, by ROS is a key step in promoting apoptosis. nih.gov Benzo[f]indole-4,9-dione derivatives were shown to increase ROS levels, leading to DNA damage and subsequent apoptosis in breast cancer cells through the activation of caspases 3 and 9. mdpi.com Similarly, an indoline (B122111) derivative, HNPMI, induced apoptosis in breast cancer cells via the EGFR signaling pathway, which involved the activation of caspase-3 and -9. providence.org The indole chalcone ZK-CH-11d also induced apoptosis, evidenced by cytochrome c release, caspase activation, and a reduction in mitochondrial membrane potential. mdpi.com This process is often linked to the mitochondria-dependent apoptotic pathway. nih.gov

Antimicrobial and Antiviral Activity (In vitro/Preclinical Models)

The indole scaffold is a valuable structural motif for the development of agents to combat infectious diseases. nih.gov

In terms of antibacterial activity, fluorine-substituted indole-based imidazolines have been synthesized and evaluated. uaeh.edu.mx One such analog, a fluorine-substituted 2-(2-imidazolyl)indole, was identified as the most potent against E. coli and S. aureus, with a Minimum Inhibitory Concentration (MIC) of 80 µg/mL. uaeh.edu.mx Other indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown a broad spectrum of antimicrobial activity, with MIC values ranging from 3.125 to 50 µg/mL against various bacteria and fungi. nih.gov

The antiviral potential of indole derivatives is also well-documented. nih.gov They can act through various mechanisms, including as entry and fusion inhibitors or as inhibitors of viral enzymes like protease and reverse transcriptase. nih.gov For instance, a 4,5-difluoro indole derivative was found to be a potent inhibitor of HIV-1 reverse transcriptase. nih.gov Another study reported that certain unsymmetrical methylene (B1212753) derivatives of indoles showed significant activity against the Respiratory Syncytial Virus (RSV). nih.gov An indol-3-carboxylic acid derivative demonstrated a dose-dependent antiviral activity against SARS-CoV-2, completely suppressing its replication at a concentration of 52.0 μM. actanaturae.ru

Table 3: Antimicrobial and Antiviral Activity of Indole Analogs

| Indole Analog | Target Organism/Virus | Activity | Reference |

|---|---|---|---|

| Fluorine-substituted 2-(2-imidazolyl)indole | E. coli, S. aureus | MIC = 80 µg/mL | uaeh.edu.mx |

| Indole-triazole derivative 3d | Bacteria and Fungi | MIC = 3.125-50 µg/mL | nih.gov |

| 4,5-difluoro indole derivative 54 | HIV-1 Reverse Transcriptase | Potent Inhibitor | nih.gov |

| Unsymmetrical methylene derivatives of indole | Respiratory Syncytial Virus (RSV) | Significant Activity | nih.gov |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete suppression at 52.0 μM | actanaturae.ru |

Antibacterial Efficacy and Mechanism of Action (e.g., membrane depolarization)

While specific studies on the antibacterial properties of this compound are not extensively documented, research on related fluoroindole analogs demonstrates significant antibacterial potential. For instance, synthetic indole derivatives have shown potent activity against a wide array of gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA), Enterococcus faecalis, and Enterococcus faecium. nih.gov Two such synthetic indole derivatives, SMJ-2 and SMJ-4, exhibited startlingly consistent minimal inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL against these pathogens. nih.gov The mechanism for these specific compounds involves the inhibition of the TCA cycle and type-2 NADH dehydrogenase (NDH-2), leading to an increase in lethal reactive oxygen species (ROS). nih.gov

Furthermore, the strategic placement of fluorine on the indole nucleus has been shown to be critical for antivirulence activity. 7-Fluoroindole (B1333265) (7FI) was identified as a compound capable of inhibiting biofilm formation and the production of several quorum-sensing (QS)-regulated virulence factors in the opportunistic pathogen Pseudomonas aeruginosa, without affecting the growth of planktonic cells. researchgate.net This suggests a mechanism that disrupts bacterial communication rather than causing direct cell death. 7FI was shown to suppress swarming motility, protease activity, and the production of virulence factors like pyocyanin (B1662382) and rhamnolipids. researchgate.net

Other studies have focused on synthesizing novel fluoroindole derivatives, such as 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone, with the specific aim of developing new antibacterial agents. rjptonline.org While detailed mechanistic data for these compounds, particularly regarding membrane depolarization, is still emerging, the consistent antibacterial activity across various fluoroindole scaffolds underscores the promise of this chemical class.

Table 1: Antibacterial Activity of Selected Indole Analogs

| Compound/Analog | Target Organism(s) | Activity/Mechanism | Reference |

|---|---|---|---|

| SMJ-2 & SMJ-4 | Gram-positive bacteria (MRSA, E. faecalis) | MICs: 0.25-16 µg/mL; Inhibition of TCA cycle and NDH-2 | nih.gov |

| 7-Fluoroindole (7FI) | Pseudomonas aeruginosa | Inhibits biofilm formation and virulence factor production | researchgate.net |

| 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives | General antibacterial screening | Synthesized for potential antibacterial activity | rjptonline.org |

Antifungal Properties

The investigation of fluoro-substituted indoles for antifungal applications has revealed promising candidates. Analogs such as 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and evaluated, building on the known broad-spectrum biological activities of the indole nucleus, which include antifungal effects. researchgate.net While detailed antifungal data for this specific series is part of broader screening programs, the rationale is based on the established potential of indole derivatives to combat fungal pathogens. researchgate.net

Studies on related heterocyclic structures provide a strong basis for the antifungal potential of 5,7-disubstituted analogs. For example, in a study of 5,7-substituted 2-methyl-8-quinolinols (a related nitrogen-containing bicyclic system), the 5,7-dichloro and 5,7-dibromo derivatives were found to be the most fungitoxic compounds tested against a panel of five fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov This highlights the importance of the 5,7-substitution pattern in conferring potent antifungal activity.

Furthermore, general indole derivatives continue to show promise. 1H-Indole-4,7-diones have demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. malariaworld.org The development of nanostructured drug carriers for indole-based antifungal agents, such as 6-methoxy-1H-indole-2-carboxylic acid formulated in a nanosponge hydrogel, is also being explored to enhance therapeutic efficacy against pathogens like Candida albicans. nih.gov These collective findings suggest that 5,7-difluoroindole (B1306068) analogs are a promising, yet underexplored, class of potential antifungal agents.

Antiviral Properties and Inhibition of Viral Replication (e.g., influenza PB2 cap binding region)

A significant area of success for this compound analogs has been in the development of potent antiviral agents, specifically against the influenza virus. Research has identified the 5,7-difluoroindole scaffold as a highly effective bioisosteric replacement for the 7-azaindole (B17877) core of Pimodivir, a clinical-stage inhibitor of the influenza polymerase basic protein 2 (PB2). nih.govnih.gov The PB2 subunit is crucial for the virus as it binds to the cap structure of host mRNA to initiate viral transcription, a process known as "cap-snatching". nih.gov

A key analog, designated 11a , which is a 5,7-difluoroindole derivative, has been identified as a potent and metabolically stable influenza inhibitor. rjptonline.orgnih.gov This compound demonstrated strong binding to the influenza A PB2 cap-binding region and potent inhibition of virus-infected cells. nih.gov A distinct advantage of this 5,7-difluoroindole analog over other inhibitors is its reduced risk of metabolism by aldehyde oxidase. nih.govnih.gov The efficacy of analog 11a was confirmed in a lethal infection model in mice, where oral administration led to high exposure and distribution to the target lung tissue. nih.gov

The rationale for exploring the 7-fluoroindole as a bioisostere for the 7-azaindole was based on the concept that a carbon-fluorine bond could act as a hydrogen bond acceptor, mimicking the nitrogen atom in the original scaffold. rjptonline.org This substitution proved successful, yielding a novel class of indole-based influenza inhibitors with significant therapeutic potential. nih.gov

Table 2: Antiviral Activity of a 5,7-Difluoroindole Analog

| Compound | Target | Mechanism of Action | Key Findings | Reference |

|---|

| Analog 11a (5,7-difluoroindole derivative) | Influenza A Virus | Inhibitor of the PB2 cap-binding region, preventing viral transcription. | Potent and metabolically stable; effective in vivo; reduced risk of aldehyde oxidase metabolism. | rjptonline.orgnih.govnih.gov |

Antimalarial Activity and Multi-Targeted Approaches (Preclinical Models)

Indole and its derivatives have been recognized as a promising source of antimalarial agents active against Plasmodium falciparum. malariaworld.org While direct studies on this compound analogs are limited, research into other substituted indoles provides a strong foundation for their potential in this area. For example, a 7-chloro-5'-methoxy substituted bis-indole derivative demonstrated sub-micromolar anti-erythrocytic activity against the parasite. malariaworld.org Similarly, novel enantiopure indolizinoindolones have shown promising activity against both the blood and liver stages of the Plasmodium parasite, combining good efficacy with low cytotoxicity and high metabolic stability. mdpi.com

Inhibition of Hemozoin Formation

A key detoxification process for the malaria parasite is the conversion of toxic free heme, a byproduct of hemoglobin digestion, into an inert, insoluble crystal called hemozoin. nih.gov This pathway is a well-validated target for antimalarial drugs like chloroquine. The inhibition of hemozoin formation leads to the accumulation of toxic heme, which kills the parasite. nih.gov

Several classes of compounds exert their antimalarial effect through this mechanism. While specific data on 5,7-difluoroindole analogs is not available, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was shown to effectively inhibit the formation of β-hematin (the synthetic equivalent of hemozoin). mdpi.com Given that various heterocyclic compounds target this pathway, it represents a plausible mechanism of action for novel antimalarial indoles, including fluoro-substituted analogs.

Targeting PfATP4

PfATP4 is a Plasmodium falciparum plasma membrane P-type ATPase that functions as a crucial sodium ion transporter, essential for maintaining low sodium concentrations within the parasite. Inhibition of PfATP4 leads to sodium ion influx, disruption of homeostasis, and parasite death. This has been identified as the target for several novel classes of antimalarial candidates. However, there is currently no published preclinical data specifically linking this compound analogs or other indole derivatives to the inhibition of PfATP4. This remains a potential but unexplored target for this class of compounds.

Other Preclinical Pharmacological Activities

The versatility of the fluoroindole scaffold has led to its exploration for a range of other pharmacological activities beyond anti-infectives.

α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as potential α-glucosidase inhibitors for the management of type 2 diabetes. frontiersin.orgresearchgate.net α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can control postprandial hyperglycemia. Several synthesized compounds exhibited potent inhibition of α-glucosidase, with IC50 values significantly lower than the reference drug acarbose. Kinetic studies revealed a reversible and mixed-type inhibition mechanism. researchgate.net

Anti-inflammatory Activity: Fluorinated indazole derivatives, which are structural isomers of fluoroindoles, have shown promise as anti-inflammatory agents. 4-Fluoroindazole derivatives have been reported as selective cannabinoid receptor 2 (CB2) agonists, which demonstrated significant efficacy in a rodent model of inflammatory pain. nih.gov Additionally, 7-fluoroindazole derivatives were identified as potent inhibitors of human spleen tyrosine kinase (Syk), a key mediator in inflammatory pathways, and showed strong inhibition of TNFα production. nih.gov

Table 3: Other Preclinical Activities of Fluoro-heterocycle Analogs

| Compound Class | Pharmacological Target | Potential Therapeutic Application | Reference |

|---|---|---|---|

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Type 2 Diabetes | frontiersin.orgresearchgate.net |

| 4-Fluoroindazole derivatives | Cannabinoid Receptor 2 (CB2) | Inflammatory Pain | nih.gov |

| 7-Fluoroindazole derivatives | Spleen Tyrosine Kinase (Syk) | Inflammatory Disorders | nih.gov |

Anti-inflammatory Mechanisms

Indole derivatives have demonstrated significant anti-inflammatory effects through various mechanisms, positioning them as potential candidates for treating inflammatory conditions. nih.gov Research has shown that these compounds can modulate key inflammatory pathways.

A primary mechanism of action for many indole analogs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation. nih.govnih.govresearchgate.net By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govtandfonline.com Some indole derivatives have been engineered as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. nih.gov

Furthermore, certain indole compounds exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways. tandfonline.comnih.gov The 5-LOX enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators. Dual inhibition is considered a valuable strategy for achieving broader anti-inflammatory effects. tandfonline.com

Another critical anti-inflammatory mechanism involves the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. nih.govnih.govchemrxiv.org Studies have shown that certain indole derivatives, such as indole-3-carbinol, can suppress the activation of NF-κB. nih.gov They achieve this by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription. nih.gov In preclinical models using RAW264.7 macrophage cells, indole derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like nitric oxide (NO), IL-6, and TNF-α. nih.govchemrxiv.orgrsc.orgresearchgate.net

| Compound Class | Mechanism of Action | Key Findings | Model System |

|---|---|---|---|

| Indole-based Acetohydrazide Derivatives | COX-2 Inhibition | Compound S3 showed selective COX-2 inhibition and gastric sparing activity. nih.govresearchgate.net | Carrageenan-induced paw edema in rats nih.gov |

| N-methylsulfonyl-indole Derivatives | Dual COX-2/5-LOX Inhibition | Compound 5d exhibited potent dual inhibitory activity. tandfonline.comnih.gov | Enzyme Immuno-Assay (EIA) kits tandfonline.comnih.gov |

| Indole-3-carbinol (I3C) | NF-κB Inhibition | Suppressed TNF-induced NF-κB activation by inhibiting IκBα degradation. nih.gov | Myeloid and leukemia cells nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | Inhibition of Pro-inflammatory Cytokines | Compound 13b potently inhibited NO, IL-6, and TNF-α production. nih.govrsc.orgresearchgate.net | LPS-induced RAW264.7 macrophages nih.govrsc.orgresearchgate.net |

Antioxidant Properties and Related Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous diseases. nih.gov Indole analogs have been extensively studied for their antioxidant capabilities, which are often attributed to the electron-rich nature of the indole ring. unica.it

One of the primary antioxidant mechanisms of indole derivatives is their ability to act as direct free radical scavengers. hilarispublisher.com They can neutralize various ROS, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. unica.itresearchgate.net The antioxidant capacity of these compounds has been demonstrated in various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. tandfonline.comunica.it

A more sophisticated mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govnih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase. nih.govmdpi.com Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov Certain indole derivatives can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.govnih.gov Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of its target genes, initiating their transcription and boosting the cell's endogenous antioxidant defenses. nih.govfrontiersin.org Studies have shown that indole derivatives can significantly increase the levels of Nrf2 and its downstream targets, NQO1 and HO-1. nih.govmdpi.com

Additionally, some indole compounds exhibit metal-chelating properties, which contributes to their antioxidant profile by sequestering metal ions like copper that can catalyze the formation of ROS. nih.gov

| Compound/Analog Class | Antioxidant Mechanism | Key Findings | Model/Assay |

|---|---|---|---|

| Indole-phenolic hybrids | ROS Scavenging, Metal Chelation | Countered ROS generated by Aβ(25-35) peptide and H₂O₂; demonstrated copper ion chelating activity. nih.gov | SH-SY5Y neuroblastoma cells nih.gov |

| Indole derivatives (general) | Keap1-Nrf2 Pathway Activation | Compounds 9e-g increased intracellular levels of Nrf2 and expression of ARE-dependent enzymes (NQO1, TKT). nih.gov | ARE-luciferase reporter assay nih.gov |

| Indole-3-carbinol (I3C) / Diindolylmethane (DIM) | Nrf2-ARE System Activation | Activates antioxidant defense by blocking the Nrf2-Keap1 complex. nih.gov | Review of preclinical studies nih.gov |

| Arylidene-1H-indole-2-carbohydrazones | Radical Scavenging (Peroxyl) | Compound 6 (4-hydroxyarylidene derivative) showed the best antioxidant capacity against peroxyl radicals. unica.it | ORAC (Oxygen Radical Absorbance Capacity) assay unica.it |

Neuroprotective Effects

The neuroprotective potential of indole derivatives is closely linked to their anti-inflammatory and antioxidant properties, as neuroinflammation and oxidative stress are key drivers of neurodegenerative diseases. hilarispublisher.comhilarispublisher.commdpi.com